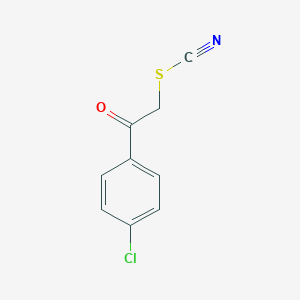

4-chlorophenacyl thiocyanate

Description

The exact mass of the compound 2-(4-Chlorophenyl)-2-oxoethyl thiocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100737. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIQRJQKMVTGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172936 | |

| Record name | 2-(4-Chlorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19339-59-4 | |

| Record name | Thiocyanic acid, 2-(4-chlorophenyl)-2-oxoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19339-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-2-oxoethyl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019339594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19339-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19339-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-2-oxoethyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorophenacyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenacyl thiocyanate, also known as 2-(4-chlorophenyl)-2-oxoethyl thiocyanate, is a halogenated aromatic ketone containing a thiocyanate functional group. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization. Drawing on data from analogous compounds, it also explores its potential biological activities, including antimicrobial and cytotoxic effects, and discusses possible mechanisms of action that warrant further investigation for drug development purposes.

Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆ClNOS | [1][2] |

| Molecular Weight | 211.67 g/mol | |

| Physical Form | Solid | [1] |

| Boiling Point | 136-138 °C | [1] |

| InChI Key | JSIQRJQKMVTGJN-UHFFFAOYSA-N | [1] |

| CAS Number | 19339-59-4 | [3] |

Synthesis

The primary synthetic route to this compound involves a nucleophilic substitution reaction. The precursor, 2-bromo-1-(4-chlorophenyl)ethanone (also known as 4-chlorophenacyl bromide), is a versatile building block in organic synthesis due to the reactivity of the alpha-bromine atom adjacent to the carbonyl group.[4][5] This bromine is readily displaced by various nucleophiles, including the thiocyanate anion.

Experimental Protocol: General Synthesis of Phenacyl Thiocyanates

The following is a general procedure for the synthesis of phenacyl thiocyanates, which can be adapted for the specific synthesis of the 4-chloro derivative.

Materials:

-

2-Bromo-1-(4-chlorophenyl)ethanone

-

Potassium thiocyanate (or sodium thiocyanate)

-

A suitable solvent (e.g., ethanol, acetone, or acetonitrile)

Procedure:

-

Dissolve 2-bromo-1-(4-chlorophenyl)ethanone in the chosen solvent in a round-bottom flask.

-

Add an equimolar amount or a slight excess of potassium thiocyanate to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the inorganic salt byproduct (e.g., potassium bromide) is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectral Data

Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from similar compounds, the following spectral characteristics can be anticipated:

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band characteristic of the thiocyanate (–S–C≡N) stretching vibration, typically appearing in the range of 2140-2175 cm⁻¹.[6] Additionally, a strong absorption corresponding to the carbonyl (C=O) stretch of the ketone will be present, usually around 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would likely show signals for the aromatic protons on the chlorophenyl ring, typically in the region of 7.5-8.0 ppm. A singlet corresponding to the methylene (–CH₂–) protons adjacent to the carbonyl and thiocyanate groups would be expected further downfield, likely in the range of 4.5-5.0 ppm.

-

¹³C NMR: The carbon spectrum would reveal a signal for the carbonyl carbon around 190 ppm. The carbon of the thiocyanate group (–SCN) would appear around 110-115 ppm. Aromatic carbon signals would be observed in their characteristic region (120-140 ppm), along with a signal for the methylene carbon.

Mass Spectrometry (MS): Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated:

-

[M+H]⁺: 211.99314

-

[M+Na]⁺: 233.97508

-

[M-H]⁻: 209.97858

-

[M]⁺: 210.98531

-

[M]⁻: 210.98641[2]

Potential Biological Activity and Mechanism of Action

While no specific biological studies on this compound have been found, research on related thiocyanate and isothiocyanate compounds provides insights into its potential therapeutic applications.

Antimicrobial and Antifungal Activity

Organic thiocyanates and isothiocyanates have demonstrated notable antimicrobial and antifungal properties.[7][8][9][10][11][12][13] For instance, allylic thiocyanates bearing halogenated aryl groups have shown moderate-to-high activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[7] The antimicrobial activity of isothiocyanates is attributed to their ability to induce oxidative stress in microbial cells.[9] Given these findings, this compound is a candidate for investigation as a novel antimicrobial or antifungal agent.

Cytotoxicity and Anticancer Potential

Isothiocyanates, the isomers of organic thiocyanates, are well-documented for their anticancer properties, including the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[14][15] Studies on compounds with structural similarities, such as thienyl chalcone derivatives, have also shown significant cytotoxic activity against breast cancer cells.[16] The cytotoxic effects of these compounds are often mediated through the induction of apoptosis, as evidenced by the activation of caspases and changes in mitochondrial membrane potential.[17]

A plausible mechanism of action for this compound, by analogy to other bioactive thiocyanates, could involve the alkylation of sulfhydryl groups on key cellular proteins. This could disrupt critical cellular processes and trigger apoptotic pathways.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of synthesis and the potential mechanism of action of this compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound with potential for biological activity. While its chemical and physical properties are not yet fully characterized, its structural similarity to other bioactive thiocyanates and isothiocyanates suggests it may possess valuable antimicrobial and anticancer properties. Further research is warranted to:

-

Fully characterize its physical and chemical properties through experimental determination of its melting point, solubility, and comprehensive spectral analyses.

-

Optimize the synthetic protocol and explore alternative synthetic routes.

-

Conduct thorough in vitro and in vivo studies to evaluate its antimicrobial and cytotoxic activities against a broad range of pathogens and cancer cell lines.

-

Elucidate its precise mechanism of action and identify the specific cellular targets and signaling pathways it modulates.

Such investigations will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

- 1. 2-(4-Chlorophenyl)-2-oxoethyl thiocyanate | 19339-59-4 [sigmaaldrich.com]

- 2. PubChemLite - 2-(4-chlorophenyl)-2-oxoethyl thiocyanate (C9H6ClNOS) [pubchemlite.lcsb.uni.lu]

- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal activity of isothiocyanates extracted from horseradish (Armoracia rusticana) root against pathogenic dermal fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. d-nb.info [d-nb.info]

- 16. benchchem.com [benchchem.com]

- 17. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chlorophenacyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4-chlorophenacyl thiocyanate. The information is curated for professionals in the fields of chemical research and drug development, with a focus on clear data presentation and detailed experimental methodologies.

Introduction

This compound, with the chemical formula C₉H₆ClNOS and CAS number 19339-59-4, is an organic compound belonging to the α-ketothiocyanate class. These compounds are characterized by a thiocyanate group attached to a carbon atom alpha to a carbonyl group. The presence of the 4-chlorophenyl moiety and the reactive thiocyanate group makes this molecule a subject of interest for potential applications in medicinal chemistry and as a building block in organic synthesis. The thiocyanate functional group is known to be a precursor to various sulfur-containing heterocycles and has been associated with a range of biological activities.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution reaction of a 4-chlorophenacyl halide with a thiocyanate salt. The most common precursor is 2-bromo-1-(4-chlorophenyl)ethanone, also known as 4-chlorophenacyl bromide.

Experimental Protocol:

Materials:

-

2-bromo-1-(4-chlorophenyl)ethanone (4-chlorophenacyl bromide)

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

-

Acetone (or other suitable polar aprotic solvent like acetonitrile)

-

Deionized water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-bromo-1-(4-chlorophenyl)ethanone in a suitable volume of acetone.

-

Add 1.1 to 1.5 equivalents of potassium thiocyanate to the solution.

-

Stir the reaction mixture at room temperature or gently heat to reflux for a period of 2 to 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated potassium bromide.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

To the resulting residue, add deionized water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

Physicochemical Properties

| Property | Value |

| CAS Number | 19339-59-4 |

| Molecular Formula | C₉H₆ClNOS |

| Molecular Weight | 211.67 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Not explicitly found in searches |

Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Aryl ketone) | 1680 - 1700 |

| S-C≡N (Thiocyanate) | 2140 - 2175 |

| C-Cl (Aryl chloride) | 1085 - 1095 |

| Aromatic C-H stretching | 3000 - 3100 |

| Aromatic C=C bending | 1450 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. The aromatic protons on the 4-chlorophenyl ring would likely appear as two doublets in the range of 7.5-8.0 ppm. The methylene protons adjacent to the carbonyl and thiocyanate groups would be expected to show a singlet in the region of 4.0-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon is expected in the downfield region (185-195 ppm). The thiocyanate carbon (S-C≡N) typically appears around 110-115 ppm. The aromatic carbons would be observed in the 125-140 ppm range, and the methylene carbon would be in the aliphatic region (40-50 ppm).

Mass Spectrometry (MS):

Predicted mass spectral data for this compound indicates the following m/z values for various adducts.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 211.99314 |

| [M+Na]⁺ | 233.97508 |

| [M-H]⁻ | 209.97858 |

Potential Biological Activity and Signaling Pathways

A plausible mechanism of antimicrobial action for compounds like this compound involves the generation of reactive oxygen species (ROS) within the microbial cell, leading to oxidative stress and subsequent cell death. This can trigger a signaling cascade that ultimately results in apoptosis.

Conclusion

This compound is a readily synthesizable organic molecule with potential for further investigation in medicinal chemistry. This guide provides a foundational understanding of its synthesis and key characterization parameters. The predicted antimicrobial activity, based on related compounds, suggests a promising area for future research to elucidate its specific biological targets and mechanisms of action. The detailed protocols and structured data presented herein are intended to facilitate further exploration of this and similar α-ketothiocyanates by the scientific community.

References

An In-depth Technical Guide to 4-Chlorophenacyl Thiocyanate (CAS 19339-59-4)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 4-chlorophenacyl thiocyanate, a versatile organic compound with potential applications in various fields of chemical and biological research. This guide consolidates available data on its chemical properties, synthesis, safety, and known biological activities, presenting it in a format tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 1-(4-chlorophenyl)-2-thiocyanatoethanone, is a solid organic compound. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 19339-59-4 | N/A |

| Molecular Formula | C₉H₆ClNOS | N/A |

| Molecular Weight | 211.67 g/mol | N/A |

| Physical Form | Solid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | Room temperature, sealed in dry conditions | [1] |

Synthesis

The primary route for the synthesis of this compound involves the nucleophilic substitution reaction between 4-chlorophenacyl bromide and a thiocyanate salt, typically potassium thiocyanate. This reaction is a common method for the preparation of organic thiocyanates.

A general protocol for this type of synthesis is as follows:

Experimental Protocol: Synthesis of this compound

-

Reactants:

-

4-Chlorophenacyl bromide (1 equivalent)

-

Potassium thiocyanate (1 to 1.5 equivalents)

-

-

Solvent:

-

A polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF).

-

-

Procedure:

-

Dissolve potassium thiocyanate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a solution of 4-chlorophenacyl bromide in the same solvent dropwise to the stirring potassium thiocyanate solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the inorganic salts by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.

-

Spectral Data (Predicted)

1H NMR:

-

Aromatic protons (4H) would appear as two doublets in the range of 7.5-8.0 ppm.

-

The methylene protons (2H) adjacent to the carbonyl and thiocyanate groups would likely appear as a singlet around 4.5-5.0 ppm.

13C NMR:

-

The carbonyl carbon would be the most downfield signal, expected around 190-200 ppm.

-

Aromatic carbons would appear in the 125-140 ppm region.

-

The carbon of the thiocyanate group (-SCN) is typically observed around 110-115 ppm.

-

The methylene carbon would be expected in the range of 40-50 ppm.

FTIR:

-

A strong, sharp absorption band characteristic of the thiocyanate (-C≡N) stretching vibration is expected around 2150-2160 cm⁻¹.

-

A strong absorption for the carbonyl (C=O) stretch would be present around 1690 cm⁻¹.

-

C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹.

-

C-Cl stretching vibration can be expected in the fingerprint region.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of organic thiocyanates and related isothiocyanates has been the subject of extensive research, revealing a wide range of biological activities.

Antimicrobial Activity: Organic thiocyanates have demonstrated notable antimicrobial properties. Studies on various thiocyanate derivatives have shown activity against a range of bacteria and fungi, including drug-resistant strains. The thiocyanate moiety is believed to play a crucial role in the antimicrobial mechanism, which may involve the disruption of cellular processes in microorganisms.

Anticancer Potential: Isothiocyanates, which are isomers of thiocyanates, are well-documented for their anticancer properties. They can induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways implicated in cancer. While the direct anticancer activity of this compound has not been extensively reported, its structural similarity to other bioactive molecules suggests it could be a candidate for investigation in this area. The mechanism of action for some anticancer thiocyanates involves the alkylation of sulfhydryl groups on critical proteins, such as tubulin, leading to mitotic arrest.

Enzyme Inhibition: Certain thiocyanates and isothiocyanates are known to be inhibitors of various enzymes. This inhibitory activity is often attributed to the reaction of the electrophilic carbon of the thiocyanate or isothiocyanate group with nucleophilic residues (such as cysteine or serine) in the active site of the enzyme. This suggests that this compound could be explored as a potential inhibitor for specific enzymatic targets in drug discovery programs.

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on the safety data for related compounds, the following precautions are recommended.

Hazard Statements (Predicted):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

May cause skin and eye irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area or under a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis and the known biological activities of the broader class of thiocyanates make it an attractive scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its biological profile, including its specific antimicrobial, anticancer, and enzyme-inhibitory activities. The data and protocols presented in this whitepaper are intended to serve as a valuable resource for researchers embarking on studies involving this compound.

References

Spectroscopic Profile of p-Chlorophenacyl Thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-chlorophenacyl thiocyanate (also known as 1-(4-chlorophenyl)-2-thiocyanatoethanone), a molecule of interest in synthetic chemistry and drug discovery. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural confirmation and purity assessment of p-chlorophenacyl thiocyanate rely on a combination of spectroscopic methods. The data compiled from various sources are summarized below.

Table 1: NMR Spectroscopic Data for p-Chlorophenacyl Thiocyanate

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | CDCl₃ | ~7.90 | Doublet | ~8.5 | 2H, Aromatic (ortho to C=O) |

| ~7.50 | Doublet | ~8.5 | 2H, Aromatic (meta to C=O) | ||

| ~4.70 | Singlet | - | 2H, Methylene (-CH₂-) | ||

| ¹³C | CDCl₃ | ~190 | - | - | Carbonyl (C=O) |

| ~140 | - | - | Aromatic (C-Cl) | ||

| ~134 | - | - | Aromatic (C-C=O) | ||

| ~130 | - | - | Aromatic (CH, ortho to C=O) | ||

| ~129 | - | - | Aromatic (CH, meta to C=O) | ||

| ~112 | - | - | Thiocyanate (-SCN) | ||

| ~40 | - | - | Methylene (-CH₂-) |

Note: The chemical shifts are approximate and can vary slightly based on the specific experimental conditions.

Table 2: IR Spectroscopic Data for p-Chlorophenacyl Thiocyanate

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡N stretch | Thiocyanate | ~2150 | Strong, Sharp |

| C=O stretch | Ketone | ~1690 | Strong |

| C=C stretch | Aromatic Ring | ~1600, ~1480 | Medium |

| C-Cl stretch | Aryl Halide | ~1090 | Strong |

| C-H stretch | Aromatic | ~3100-3000 | Medium |

| C-H stretch | Methylene | ~2950-2850 | Weak |

Table 3: Mass Spectrometry Data for p-Chlorophenacyl Thiocyanate

| Ionization Mode | Adduct | Calculated m/z | Observed m/z | Fragment Ions (m/z) |

| Electrospray (ESI) | [M+H]⁺ | 211.99 | - | 139 (p-chlorobenzoyl cation), 111 (chlorophenyl cation) |

| [M+Na]⁺ | 233.97 | - | ||

| [M-H]⁻ | 209.98 | - |

Note: Experimentally observed m/z values were not available in the searched literature. The fragment ions are predicted based on the structure.

Experimental Protocols

The following sections detail the generalized procedures for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of p-chlorophenacyl thiocyanate is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

-

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid p-chlorophenacyl thiocyanate is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of p-chlorophenacyl thiocyanate is prepared in a suitable solvent such as acetonitrile or methanol (approximately 1 mg/mL).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. The instrument can be a standalone spectrometer or coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or LC elution. The mass spectrum is acquired in both positive and negative ion modes over a relevant mass-to-charge (m/z) range.

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of p-chlorophenacyl thiocyanate.

This structured approach, combining data from multiple spectroscopic techniques, allows for the unambiguous identification and characterization of p-chlorophenacyl thiocyanate, which is crucial for its application in research and development.

Reactivity of the α-Thiocyanato Ketone Moiety: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The α-thiocyanato ketone moiety is a versatile functional group of significant interest in organic synthesis and medicinal chemistry. Its unique electronic properties, characterized by the presence of both a reactive carbonyl group and an ambident thiocyanate group, render it a valuable synthon for the construction of a diverse array of heterocyclic compounds and other biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of α-thiocyanato ketones, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Synthesis of α-Thiocyanato Ketones

The introduction of a thiocyanate group at the α-position to a carbonyl is a key transformation in organic synthesis. Several methods have been developed to achieve this, each with its own advantages and substrate scope.

Oxidative Thiocyanation of Ketones and Alkenes

One of the most direct methods for the synthesis of α-thiocyanato ketones is the oxidative thiocyanation of enolizable ketones or alkenes.

a) FeCl₃-Mediated α-Thiocyanation of Ketones:

A simple and efficient method for the α-thiocyanation of ketones utilizes anhydrous iron(III) chloride as a Lewis acid to promote the direct thiocyanation of enolizable ketones with ammonium thiocyanate.[1] This method is advantageous due to its mild reaction conditions and the use of inexpensive and readily available reagents.[1]

Table 1: FeCl₃-Mediated α-Thiocyanation of Various Ketones [1]

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | Acetophenone | 2-Thiocyanato-1-phenylethanone | 2.0 | 92 |

| 2 | 4-Methylacetophenone | 1-(4-Methylphenyl)-2-thiocyanatoethanone | 2.5 | 90 |

| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)-2-thiocyanatoethanone | 2.5 | 88 |

| 4 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)-2-thiocyanatoethanone | 2.0 | 94 |

| 5 | Propiophenone | 1-Phenyl-2-thiocyanatopropan-1-one | 3.0 | 85 |

| 6 | Cyclohexanone | 2-Thiocyanatocyclohexanone | 2.5 | 88 |

| 7 | Indanone | 2-Thiocyanatoindan-1-one | 2.0 | 90 |

Experimental Protocol: General Procedure for FeCl₃-Mediated α-Thiocyanation of Ketones [1]

To a stirred solution of the ketone (1 mmol) and ammonium thiocyanate (1.2 mmol) in dichloromethane (10 mL), anhydrous iron(III) chloride (1 mmol) is added. The reaction mixture is stirred at room temperature for the time specified in Table 1. Upon completion of the reaction (monitored by TLC), the mixture is quenched with water (10 mL) and extracted with dichloromethane (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane) to afford the corresponding α-thiocyanato ketone.

Visible-Light-Mediated Synthesis

In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis, offering mild and environmentally benign reaction conditions.

a) Decarboxylative Ketonization of Acrylic Acids:

A visible-light-mediated, additive-free decarboxylative ketonization of acrylic acids provides an efficient route to α-thiocyanato ketones.[2] This method utilizes an inexpensive organic dye as a photocatalyst and dioxygen as both an oxygen source and an oxidant.[2]

Experimental Protocol: Visible-Light-Mediated Decarboxylative Ketonization of Acrylic Acids [2]

A mixture of the acrylic acid (0.2 mmol), ammonium thiocyanate (0.4 mmol), and 9,10-dicyanoanthracene (DCA) (10 mol%) in acetonitrile (2 mL) is placed in a sealed tube. The reaction mixture is irradiated with a 23 W compact fluorescent lamp at room temperature for 12 hours. After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the desired α-thiocyanato ketone.

Workflow for Visible-Light-Mediated Synthesis

Caption: Workflow for the visible-light-mediated synthesis of α-thiocyanato ketones.

Reactivity of the α-Thiocyanato Ketone Moiety

The α-thiocyanato ketone moiety possesses multiple electrophilic sites, making it a versatile precursor for various chemical transformations. The primary reactive centers are the carbonyl carbon, the α-carbon, and the sulfur and carbon atoms of the thiocyanate group.

Hantzsch Thiazole Synthesis

One of the most prominent reactions of α-thiocyanato ketones is their use in the Hantzsch thiazole synthesis. In this reaction, the α-thiocyanato ketone (often generated in situ from an α-haloketone and a thiocyanate salt) reacts with a thioamide to form a thiazole ring.[3] This reaction is a cornerstone in the synthesis of a wide range of biologically active thiazole derivatives.[3]

Reaction Scheme: Hantzsch Thiazole Synthesis

Caption: General scheme of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [4]

A mixture of 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (20 mL) is heated under reflux for 2 hours. After cooling, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 2-amino-4-phenylthiazole as a white solid.

Reactions with Other Nucleophiles

The electrophilic nature of the carbonyl carbon and the α-carbon allows for a variety of reactions with different nucleophiles. For instance, the reaction with primary amines can lead to the formation of 2-iminothiazolines under acidic conditions.[5] The ambident nature of the thiocyanate group itself, with nucleophilic character at both the sulfur and nitrogen atoms, also plays a crucial role in its reactivity profile.[1][2][5][6][7]

Spectroscopic Characterization

The structure of α-thiocyanato ketones can be readily confirmed using standard spectroscopic techniques.

Table 2: Characteristic Spectroscopic Data for 2-Thiocyanato-1-phenylethanone

| Technique | Characteristic Peaks |

| IR (cm⁻¹) | ~2150 (C≡N stretch, sharp), ~1690 (C=O stretch)[8][9][10][11] |

| ¹H NMR (CDCl₃, δ ppm) | ~4.5 (s, 2H, -CH₂-), 7.4-8.0 (m, 5H, Ar-H)[12] |

| ¹³C NMR (CDCl₃, δ ppm) | ~35 (-CH₂-), ~112 (-SCN), ~128-134 (Ar-C), ~190 (C=O)[12][13][14][15][16] |

Biological Significance and Potential Signaling Pathways

While direct involvement of α-thiocyanato ketones in specific signaling pathways is not yet extensively documented, their structural relationship to isothiocyanates, known for their anticancer properties, suggests potential biological activity. Isothiocyanates have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades.[8][17][18]

It is plausible that α-thiocyanato ketones could act as prodrugs, releasing isothiocyanates under physiological conditions, or exhibit their own intrinsic biological effects. For example, isothiocyanates are known to induce apoptosis in cancer cells, a process tightly regulated by a complex network of signaling pathways. The induction of apoptosis often involves the activation of caspases, a family of proteases that execute programmed cell death.

Potential Apoptosis Induction Pathway

Caption: Hypothetical pathway for apoptosis induction by isothiocyanates.

Further research is warranted to explore the direct biological targets of α-thiocyanato ketones and their potential to modulate cellular signaling pathways, which could open new avenues for drug development.

Conclusion

The α-thiocyanato ketone moiety represents a valuable and reactive functional group in organic chemistry. The synthetic methods outlined in this guide provide efficient access to this class of compounds, which serve as key intermediates in the preparation of diverse heterocyclic structures, most notably thiazoles. While their direct role in biological signaling pathways is an emerging area of investigation, the established anticancer properties of related isothiocyanates suggest a promising future for α-thiocyanato ketones in the field of medicinal chemistry and drug discovery. The detailed protocols and quantitative data presented herein are intended to facilitate further research and application of this versatile chemical entity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Ambident reactivity of the thiocyanate anion revisited: can the product ratio be explained by the hard soft acid base principle? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 10. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 13. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. Induction of Apoptosis by Gluconasturtiin-Isothiocyanate (GNST-ITC) in Human Hepatocarcinoma HepG2 Cells and Human Breast Adenocarcinoma MCF-7 Cells [mdpi.com]

- 17. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Substituted Phenacyl Thiocyanates: A Technical Overview of Biological Activity

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the biological activities of substituted phenacyl thiocyanates. This class of organic compounds is attracting growing interest for its potential applications in antimicrobial and anticancer therapies. This document outlines the synthesis, experimental protocols for evaluation, and current understanding of the mechanisms of action of these promising molecules.

Introduction

Phenacyl thiocyanates (R-CO-CH₂-SCN) are α-carbonyl thiocyanates that serve as versatile synthons in organic chemistry and have demonstrated a range of biological activities. The presence of the reactive α-thiocyanato ketone moiety makes them intriguing candidates for the development of novel therapeutic agents. This guide summarizes the existing data on their antimicrobial, antifungal, and anticancer properties, provides detailed experimental methodologies, and explores the potential signaling pathways involved in their mode of action.

Synthesis of Substituted Phenacyl Thiocyanates

The most common and straightforward method for the synthesis of substituted phenacyl thiocyanates involves the nucleophilic substitution of a corresponding substituted phenacyl halide (typically a bromide) with a thiocyanate salt.

General Synthetic Workflow

Figure 1: General synthetic workflow for substituted phenacyl thiocyanates.

Detailed Experimental Protocol: Synthesis of 4-Chlorophenacyl Thiocyanate

This protocol is adapted from a general procedure for the synthesis of phenacyl thiocyanates.

Materials:

-

4-Chloroacetophenone

-

Bromine

-

Glacial Acetic Acid

-

Potassium Thiocyanate (KSCN)

-

Ethanol

-

Diethyl ether

-

Hexane

Procedure:

-

Synthesis of 4-Chlorophenacyl Bromide:

-

Dissolve 4-chloroacetophenone (1 mmol) in glacial acetic acid (10 mL).

-

Slowly add bromine (1.1 mmol) to the solution while stirring.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry to obtain 4-chlorophenacyl bromide.

-

-

Synthesis of this compound:

-

Dissolve 4-chlorophenacyl bromide (1 mmol) in ethanol (20 mL).

-

Add a solution of potassium thiocyanate (1.2 mmol) in ethanol (10 mL) dropwise to the above solution.

-

Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

-

After completion, cool the mixture and pour it into cold water.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to obtain pure this compound.

-

Biological Activity and Quantitative Data

While comprehensive structure-activity relationship (SAR) studies for a wide range of substituted phenacyl thiocyanates are limited in the available literature, existing data on related compounds and derivatives provide valuable insights into their potential. The biological activity of these compounds is significantly influenced by the nature and position of the substituents on the phenyl ring.

Anticancer Activity

Phenacyl thiocyanates serve as precursors for various heterocyclic compounds with demonstrated anticancer properties. For instance, thiazole derivatives synthesized from phenacyl thiocyanates have shown significant cytotoxicity against several cancer cell lines.

| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8b | 2-OCH₃ | HeLa | 2.97 | [1] |

| 8c | 2-NO₂ | HeLa | 6.02 | [1] |

| 8j | 4-OCH₃ | HeLa | 6.75 | [1] |

| 8l | 4-CH₃ | HeLa | 8.65 | [1] |

| 8b | 2-OCH₃ | SiHa | 4.20 | [1] |

| 8c | 2-NO₂ | SiHa | 6.78 | [1] |

| 8j | 4-OCH₃ | SiHa | 2.32 | [1] |

| 8j | 4-OCH₃ | HepG2 | 7.90 | [1] |

| 8m | 4-Cl | HepG2 | 5.15 | [1] |

Note: The compounds listed are thiazole derivatives synthesized from the corresponding substituted phenacyl thiocyanates.

Antimicrobial and Antifungal Activity

The thiocyanate moiety is known to contribute to the antimicrobial and antifungal properties of various organic molecules. While specific data for a series of substituted phenacyl thiocyanates is sparse, studies on related thiocyanato complexes and derivatives of 2-thiocyanobenzoic acid have shown promising activity. For example, certain N-monosubstituted and N,N-disubstituted amides of 2-thiocyanobenzoic acid exhibit in vivo antifungal activity comparable to the commercial fungicide Zineb[2]. Thiocyanato complexes have also demonstrated minimum inhibitory concentrations (MICs) in the range of 8-64 µg/mL against various bacterial species.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Substituted phenacyl thiocyanate stock solution (in DMSO)

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the substituted phenacyl thiocyanate in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Substituted phenacyl thiocyanate stock solution (in DMSO)

-

Bacterial or fungal strain

-

Mueller-Hinton Broth (MHB) or appropriate broth for the tested microbe

-

96-well microtiter plates

-

Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

Procedure:

-

Preparation of Microtiter Plate: Add 50 µL of broth to each well of a 96-well plate.

-

Serial Dilution: Add 50 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the microbial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: A Hypothetical Signaling Pathway

While the precise molecular mechanisms of substituted phenacyl thiocyanates are not yet fully elucidated, the activities of structurally related isothiocyanates, such as phenethyl isothiocyanate (PEITC), offer valuable insights. PEITC is known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways. It is plausible that phenacyl thiocyanates may exert their effects through similar mechanisms.

A proposed mechanism involves the induction of intracellular ROS, which can lead to oxidative stress and trigger downstream signaling cascades. This can result in the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately leading to programmed cell death.

Figure 2: Hypothetical signaling pathway for apoptosis induction by substituted phenacyl thiocyanates.

Conclusion and Future Directions

Substituted phenacyl thiocyanates represent a promising class of compounds with potential therapeutic applications in oncology and infectious diseases. Their straightforward synthesis and the tunability of their chemical structure make them attractive candidates for further drug discovery and development efforts.

Future research should focus on:

-

Systematic SAR studies: The synthesis and biological evaluation of a broad range of substituted phenacyl thiocyanates are needed to establish clear structure-activity relationships.

-

Mechanism of action studies: In-depth investigations are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo studies: Preclinical studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of lead compounds.

This technical guide provides a foundational resource for researchers embarking on the exploration of this exciting class of molecules. The continued investigation of substituted phenacyl thiocyanates holds the promise of delivering novel and effective therapeutic agents to address unmet medical needs.

References

The Synthetic Utility of 4-Chlorophenacyl Thiocyanate: A Technical Guide for Chemical Researchers

Introduction

4-Chlorophenacyl thiocyanate is a versatile bifunctional chemical intermediate of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. Its structure, incorporating both a reactive α-ketothiocyanate moiety and a substituted aromatic ring, renders it a valuable precursor for the synthesis of a variety of heterocyclic compounds. This technical guide provides an in-depth overview of the synthesis and primary applications of this compound, with a focus on its role in the construction of thiazole and imidazo[2,1-b][1][2][3]thiadiazole scaffolds, which are prevalent in many biologically active molecules. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its use in the laboratory.

Chemical Properties and Synthesis

This compound is an organic compound that serves as a key building block in various synthetic routes.[4][5][6] The presence of the thiocyanate group and the ketone functional group allows for a range of chemical transformations.[5][6]

The primary method for the in-situ generation and reaction of this compound involves the nucleophilic substitution of a corresponding α-haloketone, typically 4-chlorophenacyl bromide (2-bromo-1-(4-chlorophenyl)ethanone), with a thiocyanate salt, such as potassium or ammonium thiocyanate.[7][8] This reaction is often the first step in a one-pot synthesis of more complex heterocyclic systems.[9]

Core Application: Precursor for 2-Amino-4-(4-chlorophenyl)thiazole

The most prominent application of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for the preparation of thiazole derivatives.[2][3][10][11] In this reaction, this compound (or its in-situ generated equivalent) reacts with a thioamide, most commonly thiourea, to yield 2-amino-4-(4-chlorophenyl)thiazole.[1][3] This product is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3]

Quantitative Data for the Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

The following table summarizes the quantitative data from various reported syntheses of 2-amino-4-(4-chlorophenyl)thiazole, primarily through the Hantzsch synthesis or related one-pot procedures.

| Starting Material (α-haloketone) | Thiourea (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| α-Bromo-4-chloroacetophenone | 1.2 | Ethanol | 70 | 1 | 93-100 | [1][4] |

| 4-Chloroacetophenone | 1.0 | Ethanol | 80 | 0.42 | High (not specified) | [12] |

| 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone | 1.2 | Absolute Ethanol | Reflux | 1-3 | Not specified | [2][3] |

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol is a representative procedure based on established methods for the Hantzsch synthesis.[1][3]

Materials:

-

α-Bromo-4-chloroacetophenone (1 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (2 mL)

-

Ice water

-

5% Sodium Bicarbonate solution (optional, for neutralization)[2]

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

In a round-bottom flask, combine α-bromo-4-chloroacetophenone (1 mmol) and thiourea (1.2 mmol).

-

Add ethanol (2 mL) to the flask.

-

Stir the mixture at 70°C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice water, which should cause the product to precipitate.[1][3]

-

If the solution is acidic, neutralize it with a 5% sodium bicarbonate solution.[2]

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any unreacted starting materials and salts.[3]

-

Dry the purified 2-amino-4-(4-chlorophenyl)thiazole. The product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]

Application in the Synthesis of Imidazo[2,1-b][1][2][3]thiadiazoles

4-Chlorophenacyl bromide, the precursor to this compound, is also utilized in the synthesis of fused heterocyclic systems such as imidazo[2,1-b][1][3]thiadiazoles. These compounds are of interest due to their diverse biological activities.[13][14][15]

Quantitative Data for the Synthesis of Imidazo[2,1-b][1][2][3]thiadiazoles

| Starting Amine | α-Haloketone | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Substituted phenacyl bromides | Dry Ethanol | Reflux | 46 | Not specified | |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine | Substituted phenacyl bromides | Dry Ethanol | Reflux | 18 | Not specified | [13] |

| 2-amino-5-aryl-1,3,4-thiadiazoles | Phenacyl bromide | Ethanol | Reflux | Not specified | Not specified | [16] |

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-6-(substituted phenyl)imidazo[2,1-b][1][2][3]thiadiazole

This protocol is based on a general procedure for the synthesis of imidazo[2,1-b][1][2][3]thiadiazole derivatives.

Materials:

-

5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (equimolar amount)

-

Substituted phenacyl bromide (e.g., 4-chlorophenacyl bromide) (equimolar amount)

-

Dry Ethanol

-

Water

-

Aqueous Sodium Carbonate solution

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine equimolar quantities of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine and the substituted phenacyl bromide.

-

Add dry ethanol to the flask.

-

Reflux the mixture for 46 hours.

-

After the reaction, distill off the excess solvent.

-

The solid hydrobromide salt that separates is collected by filtration.

-

Suspend the collected solid in water and neutralize with an aqueous sodium carbonate solution to obtain the free base.

-

Filter the product, wash it with water, and dry it.

-

The crude product can be recrystallized from a suitable solvent such as ethanol or methanol.

Reaction Pathway for Imidazo[2,1-b][1][2][3]thiadiazole Synthesis

The synthesis involves the condensation of a 2-amino-1,3,4-thiadiazole derivative with an α-haloketone.

Conclusion

This compound and its immediate precursor, 4-chlorophenacyl bromide, are indispensable reagents in the synthesis of heterocyclic compounds, particularly thiazoles and fused thiadiazole systems. The Hantzsch thiazole synthesis, a robust and high-yielding reaction, provides a straightforward route to 2-amino-4-(4-chlorophenyl)thiazole, a key building block for pharmacologically active molecules. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to effectively utilize these precursors in their synthetic endeavors. The versatility of these compounds ensures their continued importance in the fields of organic synthesis and drug discovery.

References

- 1. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 8. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 11. Thiazole synthesis [organic-chemistry.org]

- 12. rsc.org [rsc.org]

- 13. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SYNTHESIS OF IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Dawn of a Versatile Intermediate: A Technical Guide to the Discovery and History of Phenacyl Thiocyanate Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacyl thiocyanate and its derivatives, belonging to the class of α-thiocyanato ketones, represent a cornerstone in synthetic organic chemistry, serving as pivotal intermediates in the construction of a diverse array of sulfur and nitrogen-containing heterocycles. This technical guide delves into the historical discovery and evolution of synthetic methodologies for these compounds, providing a comprehensive overview for researchers in drug discovery and chemical synthesis. Detailed experimental protocols for both historical and contemporary synthetic routes are presented, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide elucidates the known biological activities and associated signaling pathways, primarily focusing on the closely related and more extensively studied isothiocyanates, to provide a contextual framework for the potential therapeutic applications of phenacyl thiocyanate derivatives.

Discovery and Historical Context

The journey of phenacyl thiocyanate compounds is intrinsically linked to the broader exploration of organic thiocyanates, a field of study that gained momentum in the late 19th and early 20th centuries. While the exact first synthesis of the parent phenacyl thiocyanate (α-thiocyanatoacetophenone) is not definitively documented in readily available literature, early investigations into the reactivity of α-haloketones and thiocyanate salts laid the groundwork for their discovery.

A seminal, albeit not widely accessible, work by Tscherniac in 1902, titled "Ueber einige organische Rhodanverbindungen" (On some organic thiocyanate compounds), is believed to be one of the earliest reports on the synthesis of such compounds. The classical and most enduring method for the synthesis of phenacyl thiocyanates involves the nucleophilic substitution of a halogen atom in a phenacyl halide with a thiocyanate anion. This straightforward reaction, typically employing potassium or ammonium thiocyanate, provided early chemists with a reliable route to these versatile intermediates.

The primary impetus for the synthesis of phenacyl thiocyanates was their utility as building blocks for more complex molecules, particularly sulfur- and nitrogen-containing heterocycles like thiazoles. The inherent reactivity of the thiocyanate group and the adjacent carbonyl function allows for a variety of cyclization reactions, a feature that continues to be exploited in modern synthetic chemistry.

Synthetic Methodologies

The synthesis of phenacyl thiocyanates has evolved from classical nucleophilic substitution to more sophisticated and efficient modern techniques.

Historical Synthesis: Nucleophilic Substitution

The foundational method for preparing phenacyl thiocyanates relies on the reaction of a phenacyl halide (typically bromide or chloride) with an alkali metal or ammonium thiocyanate.

Experimental Protocol: Synthesis of Phenacyl Thiocyanate from Phenacyl Bromide (Classical Method)

-

Reagents:

-

Phenacyl bromide (1.0 eq)

-

Potassium thiocyanate (1.1 eq)

-

Ethanol (as solvent)

-

-

Procedure:

-

A solution of phenacyl bromide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Potassium thiocyanate is added to the solution, and the mixture is heated to reflux with constant stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated potassium bromide is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude phenacyl thiocyanate.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Quantitative Data from Historical Syntheses (Illustrative)

| Precursor | Thiocyanate Salt | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| Phenacyl bromide | KSCN | Ethanol | 2-4 h (reflux) | 85-95 | 75-77 |

| p-Chlorophenacyl bromide | NH4SCN | Acetone | 1 h (rt) | >90 | 110-112 |

| p-Nitrophenacyl bromide | KSCN | Methanol | 3 h (reflux) | ~90 | 155-157 |

Modern Synthetic Approaches

Contemporary methods for the synthesis of α-thiocyanato ketones have focused on improving yields, reducing reaction times, and employing milder and more environmentally benign conditions.

Experimental Protocol: Cerium(IV) Ammonium Nitrate (CAN) Mediated Oxy-thiocyanation of Styrenes

This method, reported by Nair and co-workers in 2000, provides a direct route to phenacyl thiocyanates from styrenes.[1]

-

Reagents:

-

Styrene derivative (1.0 eq)

-

Ammonium thiocyanate (1.1 eq)

-

Cerium(IV) ammonium nitrate (CAN) (2.3 eq)

-

Methanol (as solvent)

-

Oxygen atmosphere

-

-

Procedure:

-

A solution of the styrene derivative and ammonium thiocyanate in methanol is prepared in a flask.

-

The solution is purged with oxygen.

-

A solution of CAN in methanol is added dropwise to the reaction mixture at room temperature while maintaining the oxygen atmosphere.

-

The reaction is stirred for 30-45 minutes.

-

The reaction is quenched with water and extracted with a suitable organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography.

-

Quantitative Data for Modern Synthetic Methods

| Starting Material | Method | Catalyst/Reagent | Solvent | Yield (%) |

| Styrene | Oxy-thiocyanation | CAN, NH4SCN, O2 | Methanol | 70 |

| 4-Methylstyrene | Oxy-thiocyanation | CAN, NH4SCN, O2 | Methanol | 75 |

| Phenylacetylene | Visible-light mediated | 9,10-dicyanoanthracene, NH4SCN, O2 | Acetonitrile | 82 |

| Phenacyl bromide | Solid-state grinding | K10-montmorillonite clay supported NH4SCN | None | 99[2] |

Synthesis Workflow Diagram

Caption: Comparison of historical and modern synthetic routes to phenacyl thiocyanate.

Biological Activities and Signaling Pathways

While phenacyl thiocyanates are primarily valued as synthetic intermediates, the broader class of organic thiocyanates and their isomers, isothiocyanates, exhibit a wide range of biological activities. The information on the specific biological effects of phenacyl thiocyanates is limited; however, the well-documented activities of isothiocyanates provide a valuable framework for potential research directions.

Antimicrobial and Antifungal Activity

Some studies have indicated that organic thiocyanates possess antimicrobial and antifungal properties. The thiocyanate moiety can interact with biological nucleophiles, potentially disrupting cellular processes in microorganisms. For instance, allylic thiocyanates have shown moderate-to-high activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Potential (Inferred from Isothiocyanates)

The most extensively studied biological activity of related compounds is the anticancer effect of isothiocyanates, such as phenethyl isothiocyanate (PEITC). These compounds are known to induce apoptosis (programmed cell death) in various cancer cell lines through multiple signaling pathways. It is plausible that phenacyl thiocyanates, either directly or through metabolic conversion to isothiocyanates, could exhibit similar activities.

Key Signaling Pathways Modulated by Isothiocyanates:

-

Induction of Oxidative Stress: Isothiocyanates can generate reactive oxygen species (ROS) within cancer cells, leading to cellular damage and triggering apoptosis.

-

JNK Pathway Activation: The c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis, is often activated by isothiocyanates.

-

Modulation of Bcl-2 Family Proteins: Isothiocyanates can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.

-

Caspase Activation: The execution of apoptosis is mediated by a cascade of enzymes called caspases, which are activated by isothiocyanate treatment.

Apoptosis Signaling Pathway Induced by Phenethyl Isothiocyanate (PEITC)

Caption: Signaling pathway of apoptosis induced by phenethyl isothiocyanate (PEITC).

Applications in Drug Development and Chemical Synthesis

The primary value of phenacyl thiocyanates in drug development lies in their role as versatile precursors for the synthesis of bioactive heterocyclic compounds. The Hantzsch thiazole synthesis, for example, utilizes α-haloketones (which can be formed in situ from α-thiocyanato ketones) and thioamides to construct the thiazole ring, a scaffold present in numerous pharmaceuticals.

The ability to readily introduce a thiocyanate group, which can then be transformed into various other sulfur-containing functionalities, makes phenacyl thiocyanates valuable tools for medicinal chemists in the generation of compound libraries for drug screening.

Conclusion

Phenacyl thiocyanate compounds have a rich history rooted in the fundamental principles of organic synthesis. From their early preparation via simple nucleophilic substitution to the development of more elegant and efficient modern methodologies, they have remained indispensable intermediates in the chemist's toolbox. While direct biological studies on phenacyl thiocyanates are not as extensive as those on their isothiocyanate isomers, the established anticancer and antimicrobial activities of related organosulfur compounds suggest that phenacyl thiocyanates and their derivatives represent a promising area for future research in drug discovery. The synthetic versatility of these compounds ensures their continued importance in the ongoing quest for novel therapeutic agents.

References

A Theoretical Investigation into the Stability of 4-Chlorophenacyl Thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic thiocyanates are a class of compounds with significant potential in medicinal chemistry and organic synthesis, often serving as versatile intermediates for the introduction of sulfur-containing moieties.[1][2] However, their application can be limited by concerns regarding their stability.[1] This technical guide outlines a theoretical framework for investigating the stability of a specific α-carbonyl thiocyanate, 4-chlorophenacyl thiocyanate. By employing computational chemistry methods, specifically Density Functional Theory (DFT), we can elucidate the structural, energetic, and vibrational properties of this molecule, providing crucial insights into its potential decomposition pathways and overall stability. This document details the proposed computational protocols, expected data outputs, and visual representations of the theoretical workflow and potential reaction mechanisms.

Introduction to Thiocyanate Stability

Organic thiocyanates (R-SCN) are known for their diverse reactivity, acting as precursors to a variety of valuable sulfur-containing compounds.[1][2] Despite their synthetic utility, the thiocyanate functional group can be prone to instability under certain conditions, such as elevated temperatures or in biological systems.[1][3] Decomposition can occur through several pathways, including isomerization to the more stable isothiocyanates, or degradation to produce species like hydrogen sulfide (H2S) or free sulfur, particularly at high temperatures.[1][3] For pharmaceutical applications, understanding the stability of a thiocyanate-containing molecule is paramount to ensure its integrity and avoid unintended biological activity or toxicity.[1]

This compound, containing a thiocyanate group attached to a carbon alpha to a carbonyl group, presents a unique case for stability analysis. The presence of the electron-withdrawing 4-chlorophenyl and carbonyl groups may significantly influence the electronic environment of the C-S and S-CN bonds, thereby affecting the molecule's overall stability. Theoretical studies provide a powerful, non-experimental approach to probe these characteristics at the molecular level.

Proposed Computational Methodology

To investigate the stability of this compound, a computational study employing Density Functional Theory (DFT) is proposed. DFT has been shown to provide accurate energies, molecular structures, and vibrational frequencies for a wide range of organic molecules.[4][5]

Geometry Optimization and Energy Calculations

The initial step involves the optimization of the ground-state geometry of this compound. This will be performed using a common DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to ensure accurate results.[4] The optimized geometry will provide key structural parameters.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis will be conducted at the same level of theory.[4] This calculation serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies for the S-CN and C-S stretching modes can be compared to known experimental ranges for thiocyanates to assess the electronic environment of the functional group.

Frontier Molecular Orbital (FMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated.[5] The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity and potentially lower stability. The distribution of these orbitals can also provide insights into the most likely sites for nucleophilic or electrophilic attack.[5]

Bond Dissociation Energy (BDE) Calculations

To quantitatively assess the stability of the bonds within the phenacyl thiocyanate moiety, Bond Dissociation Energies (BDEs) for the C-S and S-CN bonds will be calculated. This involves computing the energies of the radical species formed upon bond cleavage and comparing them to the energy of the parent molecule. Lower BDE values would indicate weaker bonds and a higher propensity for decomposition.